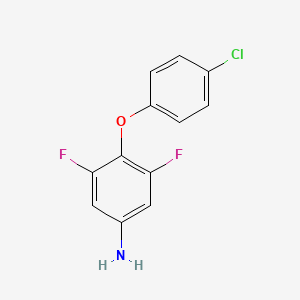
4-(4-Chlorophenoxy)-3,5-difluoroaniline
概要
説明
The compound “4-(4-Chlorophenoxy)-3,5-difluoroaniline” is a type of organohalogen compound, specifically a type of aniline, which is an organic compound with the formula C6H5NH2 . Anilines are a class of chemicals commonly used in the production of dyes, drugs, explosives, plastics, and photographic and rubber chemicals .
Molecular Structure Analysis
The molecular structure of “4-(4-Chlorophenoxy)-3,5-difluoroaniline” would likely consist of a benzene ring (the ‘aniline’ part) with a chlorine atom and a fluorine atom attached to it .Chemical Reactions Analysis
Anilines, in general, are known to undergo chemical reactions that include electrophilic substitution, oxidation, and reactions with acids and bases .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Chlorophenoxy)-3,5-difluoroaniline” would depend on its specific molecular structure. For instance, 4-Chlorophenoxyacetic acid has a molecular weight of 186.592 .科学的研究の応用
Nephrotoxicity Studies
Research on haloanilines, which include compounds like 4-(4-chlorophenoxy)-3,5-difluoroaniline, has been conducted to assess their nephrotoxic effects. For example, Hong, Anestis, Henderson, and Rankin (2000) examined the in vitro nephrotoxic effects of various haloaniline isomers using renal cortical slices from rats. Their study found that among the 3,5-dihaloanilines, 3,5-dibromoaniline was the most potent nephrotoxicant, while 3,5-difluoroaniline was the least potent. This suggests that the substitution pattern on the aniline ring significantly influences nephrotoxic potential (Hong et al., 2000).
Synthesis and Chemical Properties
The synthesis and chemical properties of related compounds have been studied to understand their potential applications in chemical manufacturing. Thornton and Jarman (1990) investigated the metallation of N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines, which are closely related to 4-(4-chlorophenoxy)-3,5-difluoroaniline. They focused on the regiocontrol by fluorine in the synthesis of 4-methoxycarbonyl derivatives. Their work demonstrates the impact of fluorine on directing the metallation process, which is crucial for the synthesis of complex organic compounds (Thornton & Jarman, 1990).
Environmental Analysis and Degradation
Studies have also been conducted on the detection and degradation of chlorophenoxy compounds, which include derivatives like 4-(4-chlorophenoxy)-3,5-difluoroaniline. Wintersteiger, Goger, and Krautgartner (1999) developed a method using high-performance liquid chromatography with coulometric detection for quantifying chlorophenoxy acid herbicides. This method is vital for determining trace levels of such pesticides in environmental samples like ground and drinking water, highlighting the environmental relevance of these compounds (Wintersteiger et al., 1999).
作用機序
Target of Action
Similar compounds such as chlorphenesin and 2,4-dichlorophenoxyacetic acid are known to act on the central nervous system and broadleaf weeds respectively
Mode of Action
Chlorphenesin, a compound with a similar structure, is known to block nerve impulses sent to the brain This suggests that 4-(4-Chlorophenoxy)-3,5-difluoroaniline might interact with its targets in a similar manner, leading to changes in cellular activity
Biochemical Pathways
For instance, 2-methyl-4-chlorophenoxy acetic acid (MCPA) has been shown to induce oxidative stress in non-target aquatic plants
Pharmacokinetics
Similar compounds like 4-chlorophenoxyacetic acid are known to be highly soluble in water and quite volatile . These properties could potentially influence the bioavailability of 4-(4-Chlorophenoxy)-3,5-difluoroaniline, but more research is needed to confirm this.
Result of Action
For instance, chlorphenesin is known to act as a muscle relaxant , while 2,4-Dichlorophenoxyacetic acid causes uncontrolled growth in most broadleaf weeds
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(4-Chlorophenoxy)-3,5-difluoroaniline. For instance, the solubility of similar compounds in water suggests that they could be easily transported in aquatic environments . Additionally, the volatility of these compounds could influence their stability and persistence in the environment . More research is needed to understand how environmental factors specifically affect 4-(4-Chlorophenoxy)-3,5-difluoroaniline.
将来の方向性
The future directions for research on “4-(4-Chlorophenoxy)-3,5-difluoroaniline” would likely depend on its potential applications. For instance, pyrazole derivatives, which are structurally similar, have been investigated for their potential use in various fields, including biological, physical-chemical, material science, and industrial fields .
特性
IUPAC Name |
4-(4-chlorophenoxy)-3,5-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO/c13-7-1-3-9(4-2-7)17-12-10(14)5-8(16)6-11(12)15/h1-6H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVINDEPPMFUWBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2F)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681024 | |
| Record name | 4-(4-Chlorophenoxy)-3,5-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenoxy)-3,5-difluoroaniline | |
CAS RN |
549547-33-3 | |
| Record name | 4-(4-Chlorophenoxy)-3,5-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid](/img/structure/B1393198.png)
![8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole](/img/structure/B1393199.png)
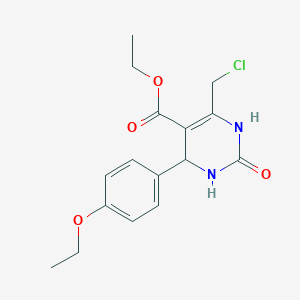
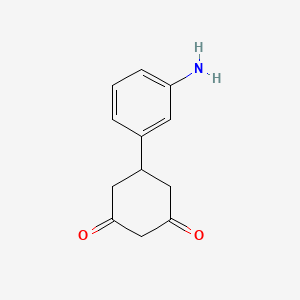
![5-(1H-pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1393207.png)
![N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393208.png)
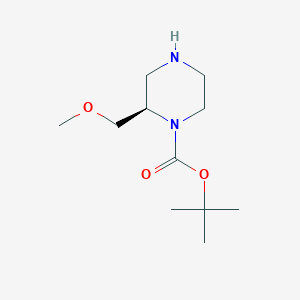


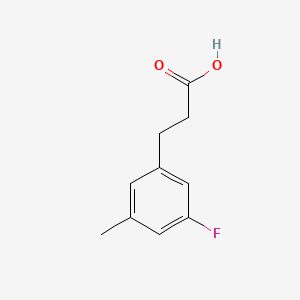
![3,6-Dibromo-7-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1393216.png)
![4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid](/img/structure/B1393217.png)
![N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B1393218.png)
